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Compound Name: Rauvotetraphylline A

Cat. No.: B15588996 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The Apocynaceae family, commonly known as the dogbane family, represents a vast and

chemically diverse group of plants. This family is a prolific source of a wide array of bioactive

alkaloids, many of which have significant therapeutic applications and serve as crucial lead

compounds in modern drug discovery. This technical guide provides an in-depth overview of

the foundational research on Apocynaceae alkaloids, with a focus on their extraction,

bioactivity, and mechanisms of action.

Quantitative Bioactivity of Apocynaceae Alkaloids
The alkaloids derived from the Apocynaceae family exhibit a broad spectrum of

pharmacological activities, with cytotoxic and antihypertensive effects being among the most

extensively studied. The following tables summarize the quantitative data on the bioactivity of

selected alkaloids and extracts from this family.

Table 1: Cytotoxic Activity (IC50) of Apocynaceae Alkaloids and Extracts Against Various

Cancer Cell Lines
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Alkaloid/Extra
ct

Plant Source
Cancer Cell
Line

IC50 Value Reference

Alkaloid Fraction
Alstonia

scholaris

HeLa (Cervical

Cancer)
5.53 µg/mL [1]

HepG2 (Liver

Cancer)
25 µg/mL [1]

HL-60

(Leukemia)
11.16 µg/mL [1]

KB

(Nasopharyngeal

Cancer)

10 µg/mL [1]

MCF-7 (Breast

Cancer)
29.76 µg/mL [1]

Alkaloids
Alstonia

scholaris

A549 (Lung

Cancer)
14.4 µg/mL [2]

Conophylline
Tabernaemontan

a divaricata

HL-60

(Leukemia)
0.17 µM [3]

SMMC-7721

(Hepatocellular

Carcinoma)

0.35 µM [3]

A-549 (Lung

Cancer)
0.21 µM [3]

MCF-7 (Breast

Cancer)
1.02 µM [3]

SW480 (Colon

Adenocarcinoma

)

1.49 µM [3]

Coronaridine
Tabernaemontan

a catharinensis

Hep-2 (Laryngeal

Carcinoma)
54.47 µg/mL [4][5]
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HeLa (Cervical

Cancer)
146.32 µg/mL [4]

Voacangine
Tabernaemontan

a catharinensis

Hep-2 (Laryngeal

Carcinoma)
159.33 µg/mL [4][5]

HeLa (Cervical

Cancer)
271.97 µg/mL [4]

Heyneanine
Tabernaemontan

a catharinensis

Hep-2 (Laryngeal

Carcinoma)
689.45 µg/mL [5]

HeLa (Cervical

Cancer)
637.76 µg/mL [4]

Razyamide Rhazya stricta
MCF-7 (Breast

Cancer)
5.1 ± 0.10 µM [6]

HepG2 (Liver

Cancer)
5.1 ± 0.28 µM [6]

HeLa (Cervical

Cancer)
3.1 ± 0.17 µM [6]

Isovoacangine
Tabernaemontan

a salzmannii

THP-1

(Leukemia)
52.11 µM [7]

Voacangine
Tabernaemontan

a salzmannii

THP-1

(Leukemia)
61.4 µM [7]

Rauvines B
Rauvolfia

vomitoria

MCF-7 (Breast

Cancer)
25.5 µM [7]

SW480 (Colon

Adenocarcinoma

)

22.6 µM [7]

A549 (Lung

Cancer)
26 µM [7]

5,6-dioxo-11-

hydroxy

voacangine

Tabernaemontan

a contorta

MDA-MB-231

(Breast Cancer)
2.19 µM [7]
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Catharoseumine
Catharanthus

roseus

HL-60

(Leukemia)
6.28 µM [7]

Dimeric Indole

Alkaloids

Catharanthus

roseus

MDA-MB-231

(Breast Cancer)
0.73 - 10.67 µM [7]

Table 2: Yield of Key Alkaloids from Apocynaceae Species

Alkaloid
Plant
Source

Plant Part
Extraction
Method

Yield Reference

Reserpine
Rauwolfia

serpentina
Root Not specified

0.456 %w/w

of extract
[8]

Rauwolfia

tetraphylla
Root Not specified

0.205 %w/w

of extract
[8]

Ajmalicine
Rauwolfia

serpentina
Leaf

Spectrophoto

metric

analysis

0.753

(absorbance)
[9]

Ajmaline
Rauwolfia

serpentina
Root

Spectrophoto

metric

analysis

0.485

(absorbance)
[9]

Yohimbine
Rauwolfia

serpentina
Root

Spectrophoto

metric

analysis

0.537

(absorbance)
[9]

Experimental Protocols
Detailed methodologies are crucial for the successful isolation and analysis of Apocynaceae

alkaloids. The following sections provide established protocols for key genera.

Extraction and Isolation of Alkaloids from Catharanthus
roseus (Vinca Alkaloids)
This protocol outlines a common acid-base extraction method for obtaining vinca alkaloids.
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Materials:

Dried and powdered leaves of Catharanthus roseus

1% Hydrochloric acid (HCl) solution

Petroleum ether

Ammonium hydroxide (NH4OH) solution (25%)

Dichloromethane (CH2Cl2)

Anhydrous sodium sulfate (Na2SO4)

Rotary evaporator

Separatory funnel

Filtration apparatus

Procedure:

Acidic Extraction: Macerate the powdered leaves in a 1% HCl solution overnight at room

temperature. This protonates the alkaloids, making them soluble in the aqueous acidic

solution.[10]

Filtration: Filter the mixture to separate the acidic extract from the plant debris.

Defatting: Wash the acidic extract with petroleum ether in a separatory funnel to remove

chlorophyll and other lipophilic compounds. Discard the petroleum ether layer.[10]

Basification: Adjust the pH of the aqueous acidic extract to approximately 9 with 25%

NH4OH solution. This deprotonates the alkaloids, making them soluble in organic solvents.

Organic Solvent Extraction: Extract the basified aqueous solution multiple times with

dichloromethane in a separatory funnel. The alkaloids will partition into the organic layer.[10]
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Drying and Concentration: Combine the dichloromethane extracts and dry over anhydrous

sodium sulfate. Filter to remove the drying agent and concentrate the extract using a rotary

evaporator to obtain the crude alkaloid mixture.

Fractionation (Optional): The crude extract can be further fractionated by adjusting the pH of

the aqueous solution to isolate specific alkaloid fractions. For example, a vindoline-rich

fraction can be obtained by extraction at a specific pH before further basification to isolate

other alkaloids like vinblastine.

Extraction and Isolation of Alkaloids from Rauwolfia
serpentina (Reserpine and related alkaloids)
Two common methods for the extraction of alkaloids from Rauwolfia serpentina are presented

below.

Method I: Acid-Base Extraction[4]

Moisten the powdered roots with 10% sodium bicarbonate (NaHCO3) solution.

Extract the moistened powder with benzene until the extract gives a positive reaction with

Mayer's reagent (potassium mercuric iodide solution).

Filter and concentrate the benzene extract.

Add ether and dilute HCl to the concentrated extract and shake well in a separatory funnel.

Separate the acidic aqueous layer containing the alkaloid salts.

Wash the aqueous layer again with ether to remove any remaining neutral impurities.

Make the aqueous layer alkaline with ammonia (NH3) solution.

Extract the liberated free alkaloids with chloroform.

Wash the chloroform extract with 10% sodium carbonate (Na2CO3) solution.

Separate the chloroform layer, evaporate to dryness, and dissolve the residue in methanol to

crystallize reserpine.
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Method II: Alcoholic Extraction[4]

Extract the dried powdered roots with 90% alcohol in a Soxhlet apparatus.

Filter the alcoholic extract and evaporate to dryness.

Extract the residue with a mixture of ether-chloroform-90% alcohol (20:8:2.5).

Filter and add dilute ammonia to the filtrate.

Add water to precipitate the crude alkaloid mixture.

Collect and dry the precipitate.

Dissolve the residue in 0.5 N sulfuric acid (H2SO4).

Add ammonia to the solution to liberate the alkaloid salts.

Extract the solution with three portions of chloroform.

Evaporate the chloroform to obtain the total Rauwolfia alkaloids.

The individual alkaloids can then be separated from the crude extract using column

chromatography.

General Protocol for Alkaloid Extraction from Alstonia
scholaris
This protocol provides a general method for the extraction of alkaloids from the leaves of

Alstonia scholaris.

Materials:

Dried and powdered leaves of Alstonia scholaris

1% Hydrochloric acid (HCl)

25% Ammonium hydroxide (NH4OH)
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Chloroform

Silica gel for column chromatography

Hexane

Ethyl acetate

Procedure:

Acid Maceration: Macerate 500 grams of the powdered leaves in 1% HCl (pH 2) overnight at

room temperature.[10][11]

Basification: Make the mixture alkaline by adding 25% NH4OH solution to reach a pH of 9.

[10]

Extraction: Shake the alkaline mixture well and filter. Extract the filtrate repeatedly with

chloroform.

Concentration: Combine the chloroform extracts and evaporate to dryness to yield the crude

alkaloid extract.

Chromatographic Separation: Subject the crude extract to column chromatography over

silica gel. Elute the column with a gradient of hexane and ethyl acetate to separate the

individual alkaloid fractions.[10]

General Protocol for Alkaloid Isolation from
Tabernaemontana Species
This protocol describes a general procedure for the isolation of indole alkaloids from the root

bark of Tabernaemontana species.[12][13]

Materials:

Dried and powdered root bark of Tabernaemontana species

Methanol
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Silica gel for column chromatography

Dichloromethane (CH2Cl2)

Procedure:

Methanol Extraction: Extract the dried and powdered root bark with methanol at room

temperature.

Concentration: Evaporate the methanol to obtain the crude methanol extract.

Column Chromatography: Chromatograph the crude methanol extract on a silica gel column.

Elution: Elute the column with a gradient of methanol in dichloromethane to yield different

fractions containing the alkaloids.

Further Purification: The collected fractions can be further purified by re-chromatography or

recrystallization to isolate pure alkaloids.

Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which Apocynaceae alkaloids exert their

therapeutic effects is paramount for drug development. The following sections detail the

signaling pathways of key alkaloids, accompanied by visualizations in DOT language.

Reserpine: Inhibition of Vesicular Monoamine
Transporter 2 (VMAT2)
Reserpine, a prominent alkaloid from Rauwolfia serpentina, exerts its antihypertensive and

antipsychotic effects by irreversibly blocking the Vesicular Monoamine Transporter 2 (VMAT2).

This transporter is responsible for packaging monoamine neurotransmitters (dopamine,

norepinephrine, and serotonin) into synaptic vesicles for subsequent release.
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Caption: Mechanism of action of Reserpine via VMAT2 inhibition.

By inhibiting VMAT2, reserpine prevents the storage of monoamines, leaving them vulnerable

to degradation by monoamine oxidase (MAO) in the cytoplasm. This leads to a depletion of

monoamine stores in nerve terminals, resulting in reduced neurotransmitter release into the

synaptic cleft and a subsequent decrease in sympathetic tone, which lowers blood pressure.

[14][15][16]

Vinblastine: Disruption of Microtubule Dynamics and
Induction of Apoptosis
Vinblastine, a dimeric indole alkaloid from Catharanthus roseus, is a potent anticancer agent.

Its primary mechanism of action involves the disruption of microtubule dynamics, which are

essential for cell division.
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Caption: Vinblastine-induced apoptotic signaling pathway.
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Vinblastine binds to tubulin dimers, inhibiting their polymerization into microtubules. This

disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, causing cell

cycle arrest in the M-phase. This mitotic arrest triggers a signaling cascade that culminates in

apoptosis (programmed cell death). This process involves the activation of the c-Jun N-terminal

kinase (JNK) pathway, which in turn leads to the phosphorylation and inactivation of anti-

apoptotic proteins of the Bcl-2 family (Bcl-2 and Bcl-xL).[2][17][18][19] The inactivation of these

proteins allows for the activation of pro-apoptotic proteins like Bax and Bak, leading to

mitochondrial outer membrane permeabilization, the release of cytochrome c, and the

subsequent activation of the caspase cascade, ultimately executing apoptosis.

Voacamine: Reversal of Multidrug Resistance and
Induction of Autophagy
Voacamine, a bisindole alkaloid found in plants of the Tabernaemontana and Peschiera genera,

has shown promise in overcoming multidrug resistance (MDR) in cancer cells and inducing

autophagic cell death.

Reversal of Multidrug Resistance

Induction of Autophagic Cell Death

Voacamine
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Caption: Dual mechanisms of action of Voacamine.

Voacamine can reverse MDR by inhibiting the function of P-glycoprotein (P-gp), an efflux pump

that actively transports chemotherapeutic drugs out of cancer cells.[1][20][21] By blocking P-gp,

voacamine increases the intracellular concentration of anticancer drugs, thereby enhancing

their efficacy. Additionally, voacamine has been shown to induce apoptosis-independent

autophagic cell death in some cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway,

a key regulator of cell growth and survival.[22]

Coronaridine: Inhibition of the Wnt Signaling Pathway
Coronaridine, an iboga-type indole alkaloid isolated from various Tabernaemontana species,

has demonstrated anticancer activity through the inhibition of the Wnt signaling pathway.
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Caption: Inhibition of the Wnt signaling pathway by Coronaridine.

The Wnt signaling pathway plays a crucial role in cell proliferation and differentiation, and its

dysregulation is implicated in many cancers. Coronaridine has been shown to inhibit this

pathway by decreasing the expression of β-catenin mRNA.[23] This leads to reduced levels of

β-catenin protein, a key transcriptional coactivator in the Wnt pathway. The decrease in β-

catenin results in the downregulation of Wnt target genes that are involved in cell proliferation,

thereby exerting an anticancer effect.
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Conclusion
The Apocynaceae family remains a treasure trove of structurally diverse and biologically active

alkaloids. The compounds highlighted in this guide represent just a fraction of the vast chemical

space within this family. Continued research into the extraction, characterization, and

mechanistic evaluation of these alkaloids is essential for the discovery and development of new

therapeutic agents. The detailed protocols and pathway analyses provided herein serve as a

foundational resource for researchers dedicated to unlocking the full potential of these

remarkable natural products.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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